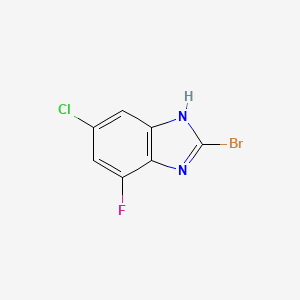

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Molecular Structure Analysis

The benzimidazole core has a five-membered ring fused to a six-membered ring. In “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole”, there are halogen substitutions at the 2nd, 5th, and 7th positions of the benzimidazole core .Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, particularly at their nitrogen atoms or at positions activated by the nitrogen atoms . The specific reactivity of “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzimidazole derivatives generally have high thermal stability and good resistance to oxidation and hydrolysis . The specific properties of “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” are not available in the literature I have access to.Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

- Fluorosugar analogues of benzimidazole nucleosides, including derivatives of 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have been synthesized for potential antiviral applications. These derivatives show promise in enhancing the glycosidic bond stability, which is crucial in antiviral efficacy (Gudmundsson, Freeman, Drach, & Townsend, 2000).

Antimicrobial Activity

- Benzimidazole derivatives, including 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have been investigated for their antimicrobial properties. Studies have shown selective antibacterial activity, particularly against Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections (Tavman, Boz, & Birteksöz, 2010).

Applications in Anti-HCMV and Anti-HIV Therapies

- Derivatives of 2-bromo-5-chloro-7-fluoro-1H-benzimidazole have been evaluated for their effectiveness against human cytomegalovirus (HCMV) and HIV. These compounds demonstrated potential in inhibiting HCMV replication and some activity against HIV, indicating their usefulness in developing new antiviral therapies (Porcari, Devivar, Kucera, Drach, & Townsend, 1998).

Antiprotozoal Potential

- The synthesis and testing of chloro-, bromo-, and methyl-analogues of 1H-benzimidazole, including 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, have demonstrated efficacy against the protozoa Acanthamoeba castellanii. These findings suggest the potential use of these compounds in treating protozoal infections (Kopanska et al., 2004).

Antioxidant Activity

- Research on 2-substituted-5-nitro benzimidazole derivatives, which include 2-bromo-5-chloro-7-fluoro-1H-benzimidazole, has highlighted their notable antioxidant activities. This suggests potential applications in developing antioxidant therapies (Archie et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some benzimidazole compounds may be harmful if swallowed or if they come into contact with the skin . The specific safety and hazard information for “2-Bromo-5-chloro-7-fluoro-1H-benzimidazole” is not available in the literature I have access to.

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-6-chloro-4-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXBCFHGTWKOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-7-fluoro-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)